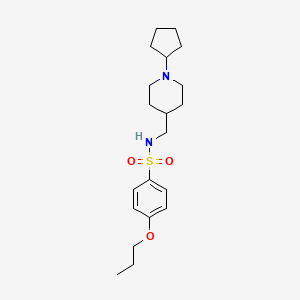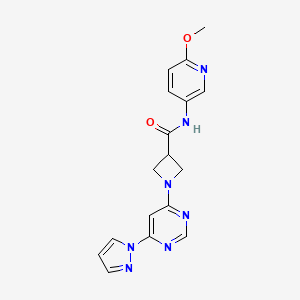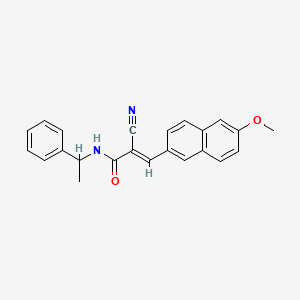
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide, also known as JTE-013, is a synthetic compound that has been extensively studied for its potential therapeutic applications. JTE-013 belongs to the class of compounds known as enones and has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. Leukotrienes are inflammatory molecules that are involved in various inflammatory diseases. By inhibiting the activity of 5-LO, this compound reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. It is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It also has low bioavailability, which means that it may not be effective when administered orally.
Future Directions
There are several future directions for the study of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to increase its effectiveness.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide involves the reaction of 2-hydroxy-6-methoxy-1-naphthaldehyde with 1-phenylethylamine to form a Schiff base. The Schiff base is then reacted with malononitrile to form the corresponding enone. The final step involves the reduction of the nitrile group to the amine group to form this compound.
Scientific Research Applications
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16(18-6-4-3-5-7-18)25-23(26)21(15-24)13-17-8-9-20-14-22(27-2)11-10-19(20)12-17/h3-14,16H,1-2H3,(H,25,26)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLCYPILKREMI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)C=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)C=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)
![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)

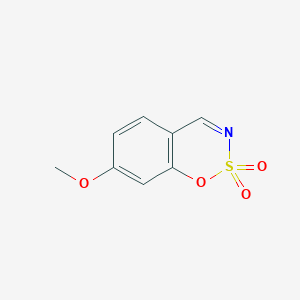
![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
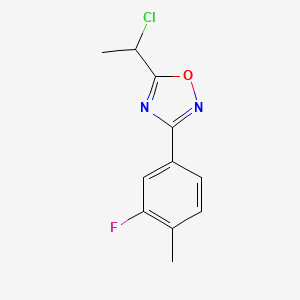
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
